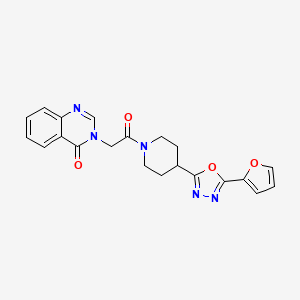
3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one” is a complex organic molecule. It contains several functional groups including a furan ring, an oxadiazole ring, a piperidine ring, and a quinazolinone ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan ring, for example, is a five-membered ring with four carbon atoms and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the size and shape of the molecule, and the types of intermolecular forces present would all influence its properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Design and Synthesis: Compounds with structures related to the specified chemical have been synthesized for their potential antimicrobial activities. For instance, derivatives starting from furan-2-carbohydrazide have been synthesized, leading to compounds with antimicrobial activity against various microorganisms (Başoğlu et al., 2013). Another study focused on the synthesis, crystal structure, vibrational properties, and DFT studies of a compound with furan and quinazolinone units, providing insights into its molecular structure through various spectroscopic and computational methods (Sun et al., 2021).
Antimicrobial and Antitumor Activities
Antimicrobial Activities
A variety of synthesized derivatives have shown antimicrobial properties. This includes compounds that have been evaluated for their efficacy against bacteria and fungi, indicating the potential of such derivatives in treating microbial infections (Shivan & Holla, 2011). Another investigation synthesized novel quinazoline derivatives reflecting potent antibacterial activity against methicillin and quinolone-resistant Staphylococcus aureus (Patel, 2020).
Antitumor and Antiangiogenic Effects
Some derivatives have been studied for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors, showing significant reduction in tumor volume and cell number, and suppression of tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Therapeutic Potential and Applications
- Therapeutic Potential: The oxadiazole and furan derivatives exhibit a wide range of biological activities, including antibacterial, antitumor, anti-viral, and antioxidant properties, highlighting their significance in the development of new therapeutic agents (Siwach & Verma, 2020). For instance, compounds containing 1,3,4-oxadiazoles have shown promising results as potent inhibitors of urease, offering new avenues for drug development (Akyüz et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c27-18(12-26-13-22-16-5-2-1-4-15(16)21(26)28)25-9-7-14(8-10-25)19-23-24-20(30-19)17-6-3-11-29-17/h1-6,11,13-14H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAYTXFFOXNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2995837.png)
![2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2995838.png)
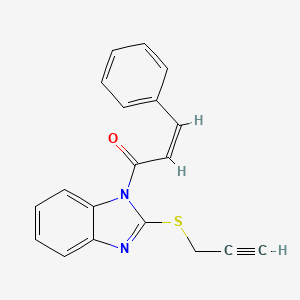
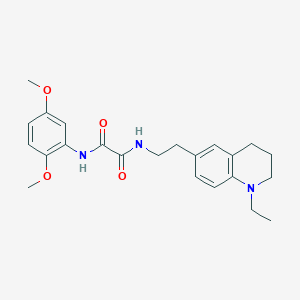
![6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2995843.png)
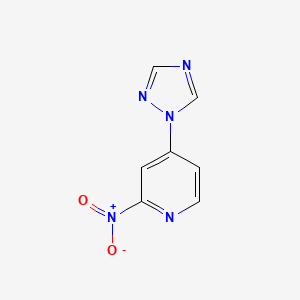
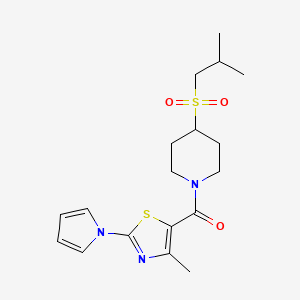
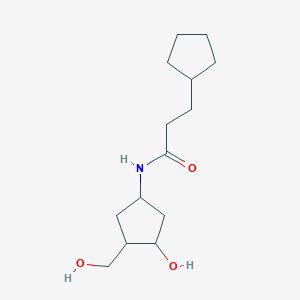
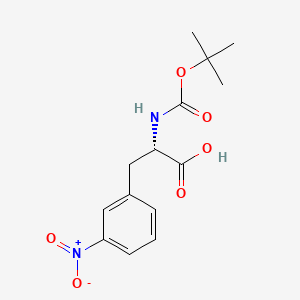
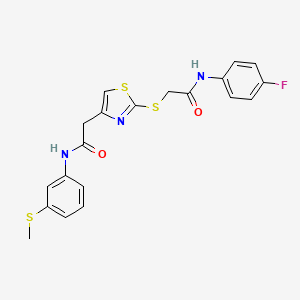
![1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2995854.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-methylpyrimidine](/img/structure/B2995856.png)
